molecular formula C5H8N4O B8752887 2,4-Diamino-6-methylpyrimidin-5-ol

2,4-Diamino-6-methylpyrimidin-5-ol

Cat. No.: B8752887
M. Wt: 140.14 g/mol
InChI Key: CIBJFCTWGISUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-6-methylpyrimidin-5-ol (CAS 42399-22-4) is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block, with its 2,4-diaminopyrimidine core recognized as a privileged scaffold in the development of bioactive molecules . This compound has demonstrated considerable research value in the field of antiparasitic agents. It represents a promising lead series for the treatment of Chagas disease, a neglected tropical disease caused by the protozoan parasite Trypanosoma cruzi . High-throughput phenotypic screening identified this series as potent inhibitors of the intracellular amastigote form of the parasite, exhibiting a cytocidal (parasite-killing) mode of action, which is a desirable trait for anti-infective therapeutics . Importantly, the mechanism of action is distinct from the anti-target TcCYP51, indicating a novel pathway for intervention and offering potential where current clinical treatments like benznidazole and nifurtimox have limitations, particularly in the chronic phase of the disease . Researchers utilize this chemical structure as a core template for Structure-Activity Relationship (SAR) studies, exploring modifications at various positions on the pyrimidine ring to optimize properties such as potency, selectivity over host cells, and metabolic stability . The molecular formula is C 5 H 8 N 4 O, with a molecular weight of 140.14 g/mol . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

2,4-diamino-6-methylpyrimidin-5-ol

InChI

InChI=1S/C5H8N4O/c1-2-3(10)4(6)9-5(7)8-2/h10H,1H3,(H4,6,7,8,9)

InChI Key

CIBJFCTWGISUNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4 Diamino 6 Methylpyrimidin 5 Ol and Its Structural Analogs

Strategic Development of the 2,4-Diaminopyrimidine (B92962) Core

The construction of the central 2,4-diaminopyrimidine ring system is the foundational step in the synthesis of the target compounds. Various strategies have been developed to achieve this, each offering distinct advantages in terms of efficiency, substrate scope, and scalability.

Cyclocondensation Reactions Employing Guanidine (B92328) Derivatives

The most fundamental and widely utilized method for constructing the 2,4-diaminopyrimidine core involves the cyclocondensation of guanidine with a three-carbon dielectrophilic fragment. bu.edu.eg This approach is highly effective for creating the characteristic N-C-N bond sequence of the pyrimidine (B1678525) ring.

A common strategy is the reaction of guanidine hydrochloride with ethyl cyanoacetate (B8463686). patsnap.comorgsyn.org In this reaction, a base such as sodium ethoxide or sodium methoxide (B1231860) is used to generate the guanidine free base and to deprotonate the ethyl cyanoacetate, initiating the condensation. The reaction proceeds through cyclization and subsequent tautomerization to yield 2,4-diamino-6-hydroxypyrimidine (B22253), a crucial precursor for a wide array of derivatives. patsnap.comorgsyn.orgchemicalbook.com The use of microwave conditions has also been shown to accelerate these types of cyclization reactions, often leading to improved yields in shorter reaction times. nih.gov

ReactantsBase/SolventConditionsProductYield (%)Reference
Guanidine hydrochloride, Ethyl cyanoacetateSodium ethoxide / Ethanol (B145695)Reflux, 2 hours2,4-Diamino-6-hydroxypyrimidine80–82 orgsyn.org
Guanidine nitrate, Methyl cyanoacetateSodium methoxide / Methanol (B129727)Reflux, 4 hours2,4-Diamino-6-hydroxypyrimidine95 chemicalbook.com
Guanidine hydrochloride, Ethyl cyanoacetateSodium methoxide / MethanolReflux2,4-Diamino-6-hydroxypyrimidine96.2 patsnap.com

Synthesis via Functionalized 2,4-Diamino-6-hydroxypyrimidine Intermediates

Once the 2,4-diamino-6-hydroxypyrimidine core is established, it serves as a versatile intermediate for further modifications. A key transformation is the conversion of the 6-hydroxy group into a more reactive leaving group, typically a chloro group. This is commonly achieved by treating the hydroxypyrimidine with phosphorus oxychloride (POCl₃), often at elevated temperatures, to yield 2,4-diamino-6-chloropyrimidine. mdpi.comgoogle.com This chlorinated intermediate is substantially more susceptible to nucleophilic substitution, opening a gateway for introducing diverse functionalities at the 6-position. mdpi.comnih.gov

Furthermore, the pyrimidine ring can be functionalized at the 5-position. For instance, nitrosation of 2,4-diamino-6-hydroxypyrimidine can yield 2,4-diamino-5-nitroso-6-hydroxypyrimidine. google.com This nitroso group can then be reduced to an amino group, providing a handle for further derivatization, or potentially serve as a precursor for the introduction of a hydroxyl group to form the target 5-ol derivative.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidine Precursors

Nucleophilic aromatic substitution (SNA_r) is a powerful tool for elaborating halogenated pyrimidine precursors. The electron-deficient nature of the pyrimidine ring, further activated by the two ring nitrogen atoms, facilitates the displacement of halide ions by a wide range of nucleophiles. nih.govlibretexts.org This strategy is particularly useful for introducing amino, alkoxy, and other groups onto the pyrimidine core.

For example, the synthesis of 2,4-diamino-6-methylpyrimidine can be accomplished by heating 2-amino-4-chloro-6-methylpyrimidine (B145687) with alcoholic ammonia (B1221849) in a sealed vessel. prepchem.com In this reaction, the chloro group at the 4-position is displaced by an amino group. Similarly, the 6-chloro group of 2,4-diamino-6-chloropyrimidine can be substituted by alkoxides generated from alcohols and a base like sodium hydride, to produce 2,4-diamino-6-alkoxypyrimidines. mdpi.comnih.gov The regioselectivity of these substitutions can be controlled, with reactions often favoring substitution at the C4 position in dichloropyrimidines. acs.org

Multicomponent Reaction Strategies for Pyrimidine Annulation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. nih.govmdpi.com This strategy has been applied to the synthesis of fused pyrimidine systems. For instance, the transformation of salicylaldehydes, malononitrile (B47326) dimer, and malonic acid in DMSO at room temperature can produce complex chromeno[2,3-b]pyridine derivatives which contain a 2,4-diaminopyridine moiety, a structural bioisostere of the diaminopyrimidine core. mdpi.com While not a direct synthesis of the title compound, this methodology highlights an advanced approach for rapidly building molecular complexity around a diaminopyridine/pyrimidine-like framework.

Regioselective Functionalization and Derivatization Approaches

With the 2,4-diaminopyrimidine core in hand, regioselective functionalization is critical for synthesizing specific target molecules. The introduction of substituents at various positions on the pyrimidine ring dictates the final properties of the compound.

Introduction of Alkyl and Aryl Moieties at Pyrimidine Ring Positions

The introduction of carbon-based substituents, such as alkyl and aryl groups, is a key derivatization strategy. The 5-position of the pyrimidine ring is a common site for such modifications.

Arylation: A highly effective method for introducing aryl groups at the 5-position is the Suzuki cross-coupling reaction. This requires prior functionalization of the 5-position with a halide, typically iodine. The synthesis begins with an intermediate like 2,4-diamino-6-substituted pyrimidine, which is then iodinated at the 5-position using N-iodosuccinimide (NIS). mdpi.com The resulting 2,4-diamino-5-iodo-6-substituted pyrimidine can then undergo a Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(dbpf)Cl₂) and a base to yield the 5-aryl-2,4-diaminopyrimidine derivatives. mdpi.comnih.gov

5-Iodopyrimidine PrecursorArylboronic AcidCatalyst / BaseConditionsProductYield (%)Reference
2,4-Diamino-5-iodo-6-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxypyrimidinePhenylboronic acidPd(dbpf)Cl₂ / K₂CO₃EtOH/Toluene/H₂O, 90°C, 24h2,4-Diamino-5-phenyl-6-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxypyrimidine82 nih.gov
2,4-Diamino-5-iodo-6-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxypyrimidine4-Fluorophenylboronic acidPd(dbpf)Cl₂ / K₂CO₃EtOH/Toluene/H₂O, 90°C, 24h2,4-Diamino-5-(4-fluorophenyl)-6-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxypyrimidine85 nih.gov
2,4-Diamino-5-iodo-6-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxypyrimidine4-Methoxyphenylboronic acidPd(dbpf)Cl₂ / K₂CO₃THF/H₂O, 70°C, 20h2,4-Diamino-5-(4-methoxyphenyl)-6-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxypyrimidine78 nih.gov

Alkylation: The introduction of alkyl groups can be more challenging. One reported method for C-alkylation at the 5-position of 2,4-diaminopyrimidines involves reaction with Mannich bases. This approach was utilized in the synthesis of trimethoprim (B1683648) and its analogs, demonstrating a viable, albeit specialized, route for C-C bond formation at this position. acs.org

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Heck)

The functionalization of the pyrimidine core through halogenation and subsequent palladium-catalyzed cross-coupling reactions represents a powerful strategy for creating carbon-carbon and carbon-heteroatom bonds. Halogenated pyrimidines, being electron-deficient, are excellent substrates for a variety of these reactions. mdpi.com

The Suzuki-Miyaura coupling is a widely employed method for the arylation of pyrimidine derivatives. mdpi.commdpi.com This reaction typically involves the coupling of a halogenated pyrimidine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net For instance, 2,4-diamino-6-chloropyrimidine can be subjected to iodination at the 5-position using N-iodosuccinimide, followed by a Suzuki reaction with various arylboronic acids to yield 2,4-diamino-5-aryl-6-substituted pyrimidines. mdpi.com The efficiency of the Suzuki coupling can be influenced by several factors, including the choice of catalyst, solvent, base, and the electronic nature of the coupling partners. mdpi.commdpi.com Microwave-assisted procedures have been shown to provide an efficient and straightforward route to C4-substituted pyrimidines from 2,4-dichloropyrimidines in good to excellent yields. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Pyrimidine Scaffolds
Halogenated PyrimidineCoupling PartnerCatalyst/ConditionsProduct TypeReference
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines mdpi.com
2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄, various bases/solvents (Microwave-assisted)4-phenyl-2-chloropyrimidine mdpi.com
2,4-diamino-6-chloro-5-iodopyrimidineArylboronic acidsPd catalyst2,4-diamino-6-chloro-5-arylpyrimidines mdpi.com
6-chloro-pyrimidine derivativesArylboronic acidsPd(PPh₃)₄6-aryl-pyrimidine derivatives nih.gov

The Heck reaction , which couples aryl or vinyl halides with alkenes, is another valuable tool for functionalizing pyrimidine systems. organic-chemistry.org This reaction, also catalyzed by palladium, allows for the introduction of alkenyl substituents. researchgate.net Palladium(II) complexes containing pyrimidine-functionalized N-heterocyclic carbenes have demonstrated good catalytic activity in the Heck coupling of aryl bromides and activated aryl chlorides under mild conditions. rsc.org While less common than Suzuki couplings for pyrimidines, the reductive Heck reaction is an emerging variant that can form C(sp²)–C(sp³) bonds between aromatic halides and terminal alkenes, offering a potential alternative to other cross-coupling methods. nih.gov

Selective Introduction of Hydroxyl and Amino Substituents

The precise installation of hydroxyl and amino groups onto the pyrimidine ring is critical for modulating the biological activity and physicochemical properties of the resulting molecules. The similar reactivities of the C2 and C4 positions on the pyrimidine ring often present a challenge in achieving regioselectivity. thieme-connect.com

Recent advancements have led to synthetic platforms for the C2-selective amination of pyrimidines. acs.orgnih.govresearchgate.net One such method involves an enthalpy-controlled nucleophilic functionalization that proceeds through a pyrimidinyl iminium salt intermediate. acs.orgnih.govresearchgate.net This strategy is compatible with a wide range of sensitive functional groups and allows for the divergent synthesis of various 2-aminopyrimidines with high selectivity. thieme-connect.comacs.orgnih.govresearchgate.net For polychloropyrimidines, regioselective amination at the C2 position can be achieved using palladium catalysts for less nucleophilic aryl- and heteroarylamines, while more nucleophilic dialkylamines can react under non-catalyzed SNAr conditions. mit.edu

The introduction of hydroxyl groups can be accomplished through several routes. A common method involves the hydrolysis of a corresponding halo- or aminopyrimidine. For example, the conversion of cytosine (an aminopyrimidine) to uracil (B121893) (a hydroxypyrimidine) can be catalyzed by enzymes like cytosine deaminase, which involves the attack of a hydroxyl species at the C4 position. umich.edu Synthetically, 2,4-diamino-6-hydroxypyrimidine, a structural analog of the title compound, is classically synthesized by the condensation of ethyl cyanoacetate with guanidine. orgsyn.orgchemicalbook.com This provides a foundational scaffold onto which other substituents can be introduced.

Table 2: Methodologies for Selective Functionalization of Pyrimidines
Reaction TypeSubstrateReagent/ConditionsKey FeatureReference
C2-Selective AminationPyrimidinesMechanism-based reagent design (iminium salt intermediate)High C2 selectivity, broad functional group tolerance acs.orgnih.govresearchgate.net
Regioselective AminationDi- and trichloropyrimidinesPd catalyst (for arylamines); SNAr (for alkylamines)Selective amination at the C2 position mit.edu
Hydroxylation (synthesis)Ethyl cyanoacetate, GuanidineSodium ethoxide, then acidificationForms 2,4-diamino-6-hydroxypyrimidine scaffold orgsyn.orgchemicalbook.com
Hydrolysis (deamination)Cytosine derivativesAcid or enzymatic (cytosine deaminase)Converts an amino group to a hydroxyl (keto) group umich.edu

Synthesis of Fused Heterocyclic Systems Incorporating the Diaminopyrimidine Framework

The 2,4-diaminopyrimidine moiety is a cornerstone for the synthesis of a multitude of fused heterocyclic systems. These bicyclic and polycyclic structures are prevalent in pharmacologically active compounds and natural products.

Pyrido[2,3-d]pyrimidine (B1209978) Systems

Pyrido[2,3-d]pyrimidines, also known as 5-deazapteridines, are synthesized by constructing a pyridine (B92270) ring onto a pre-existing pyrimidine. A common approach involves the reaction of an appropriately substituted 4- or 6-aminopyrimidine with a three-carbon synthon. jocpr.com For this cyclization to occur, the pyrimidine ring must be activated by electron-donating groups at the 2- and 4-positions, making 2,4-diaminopyrimidine derivatives ideal starting materials. jocpr.com

Various reagents can provide the three-carbon fragment, including 1,3-dicarbonyl compounds, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and α,β-unsaturated carbonyl compounds. jocpr.com For example, reacting 6-aminouracils with malononitrile and aldehydes can produce pyrido[2,3-d]pyrimidine derivatives. nih.gov Another strategy involves the reaction of 2,4,6-triaminopyrimidine (B127396) with nitromalonaldehyde (B3023284) to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be further functionalized. nih.govnih.gov

Furo[2,3-d]pyrimidine (B11772683) Scaffolds

The synthesis of furo[2,3-d]pyrimidines often involves the annulation of a furan (B31954) ring onto a pyrimidine precursor. One established method is the condensation of a 2,6-diamino-4-hydroxypyrimidine with an α-haloketone. nih.gov This reaction can lead to the formation of key furo[2,3-d]pyrimidine intermediates that can be further elaborated. For instance, N-{4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl] benzoyl}-l-glutamic acid has been synthesized via this general approach. nih.gov An alternative route involves the reaction of 2-amino-4,5-disubstituted-furan-3-carbonitrile with reagents like triethylorthoformate, followed by cyclization with an amine source to build the pyrimidine ring. researchgate.net

Purine (B94841) Derivatives

Purines are fundamental heterocyclic compounds, and their synthesis often begins with a substituted pyrimidine. The classical Traube purine synthesis is a prominent method that utilizes 4,5-diaminopyrimidines as key intermediates. chemistry-online.comresearchgate.net The process typically involves the nitrosation of a 4-aminopyrimidine (B60600) at the 5-position, followed by reduction to the 4,5-diamine. chemistry-online.compharmaguideline.com This diamine is then cyclized with a one-carbon source, such as formic acid or formamide, to construct the imidazole (B134444) ring, thereby forming the purine scaffold. chemistry-online.comacs.org A variety of substituted purines can be accessed through this pathway, and modern methods have been developed for both solution and solid-phase synthesis to create libraries of these compounds. google.com

Thieno[2,3-d]pyrimidine Compounds

Thieno[2,3-d]pyrimidines are purine isosteres where a thiophene (B33073) ring is fused to the pyrimidine. lmaleidykla.ltmdpi.com A common synthetic route starts with a substituted 2-aminothiophene-3-carbonitrile (B183302) or 3-carboxamide, which undergoes cyclization to form the pyrimidine ring. nih.gov Alternatively, functionalized pyrimidines can be used as the starting point. The synthesis of 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines has been achieved starting from ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate. lmaleidykla.lt This route involves a series of functional group transformations, including reduction, amination, and ultimately reductive amination to install the desired side chain. lmaleidykla.lt Another approach involves the nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidines with various amines to generate a library of 4-amino-substituted derivatives. nih.gov

Triazolopiperazine and Spirodecane Derivatives

The fusion of pyrimidine with other heterocyclic systems, such as triazolopiperazine and spirocyclic moieties, generates structurally complex molecules with unique three-dimensional conformations, which can be pivotal for biological activity.

Triazolopiperazine Derivatives: The synthesis of derivatives like triazolo[4,3-a]pyrazines often involves a multi-step sequence starting from a suitable piperazine (B1678402) precursor. For instance, the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyrazine hydrochloride begins with ethylenediamine, which is converted to 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. mdpi.com This intermediate is then cyclized using hydrochloric acid in methanol to form the fused triazolopiperazine ring system. mdpi.com While not directly starting from a pre-formed pyrimidine, this methodology highlights the construction of fused heterocyclic systems that can be conceptually linked as analogs. The general strategy involves creating a hydrazide from a cyclic amine, followed by intramolecular cyclization to form the triazole ring. mdpi.com Various triazole-fused heterocycles, including triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrazine, are noted for their potential as antibacterial agents. mdpi.com

Spirodecane Derivatives: Spirocyclic pyrimidines represent another class of complex analogs. Their synthesis often employs multi-component reactions. A one-pot condensation reaction of aminocyclohexane derivatives with benzaldehyde (B42025) can be used to prepare fused azaspiroundecanedione and azaspirodecenone/thione derivatives, which are precursors to spiro pyrrolo[3,4-d]pyrimidines. rsc.org Another innovative approach involves a five-component reaction for synthesizing sulfonyl-spiro-pyrimidine derivatives. This reaction combines sodium arylsulfinates, malononitrile, isatin, trichloroacetonitrile, and various benzylamines in DMF at room temperature. researchgate.net Furthermore, solvent-free methods using ball-milling have been developed for the synthesis of spiro pyrimidine derivatives from benzaldehydes, amines, and barbituric acid, showcasing a green chemistry approach to these complex structures. jsynthchem.com

The following table summarizes a representative synthesis of a spiro-pyrimidine derivative.

ReactantsCatalyst/PromoterSolventConditionsProductYield
Benzaldehyde, Benzo[d] nih.govacs.orgdioxol-5-amine, Barbituric acidK2CO3None (Solvent-free)Ball-milling, Room Temp.Spiro pyrimidine derivativeHigh
A representative solvent-free synthesis of spiro pyrimidine derivatives using ball-milling. jsynthchem.com

Innovative and Sustainable Synthetic Paradigms

Modern organic synthesis emphasizes the development of environmentally benign and efficient protocols. For pyrimidine derivatives, this has led to the adoption of microwave-assisted synthesis and solvent-free systems to improve atom economy and reduce waste.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times. nih.govnanobioletters.com This technology has been successfully applied to the synthesis of various pyrimidine-based scaffolds.

For example, the Biginelli reaction, a classic multi-component reaction for producing dihydropyrimidinones, can be significantly expedited under microwave irradiation. The reaction of an aromatic aldehyde, a β-keto amide, and urea (B33335) or thiourea (B124793) in ethanol with an acid catalyst proceeds rapidly in a microwave oven, providing the desired products in a fraction of the time required by conventional heating methods. tsijournals.com Similarly, the synthesis of 2,4-diaminopyrimidine-based antibiotics has been improved by using a microwave-assisted Heck coupling reaction. nih.gov This approach not only reduced reaction times from 18 hours to 60-80 minutes but also improved yields and simplified purification by minimizing side-product formation. nih.gov

The table below compares conventional and microwave-assisted synthesis for a Heck coupling reaction to produce a 2,4-diaminopyrimidine derivative.

MethodCatalystSolventTemperatureTimeYield
Conventional(Ph3P)2PdCl2DMF140-150°C18 h10-37%
Microwave(Ph3P)2PdCl2DMF150°C60-80 minHigher Yields
Comparison of conventional heating versus microwave irradiation for a Heck reaction in the synthesis of 2,4-diaminopyrimidine derivatives. nih.gov

Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing the environmental impact associated with volatile organic compounds. tandfonline.com These methods, often combined with efficient catalytic systems, push syntheses towards higher atom economy.

A notable example is the NH4I-promoted three-component tandem reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) to produce substituted pyrimidines. This protocol proceeds under metal- and solvent-free conditions, accommodating a broad range of functional groups and offering good yields. acs.orgacs.org Another green strategy involves the Knoevenagel-Michael cyclocondensation of aryl aldehydes, malononitrile, and barbituric acids using per-6-amino-β-cyclodextrin as a reusable supramolecular catalyst under solvent-free conditions. tandfonline.com This method is energy-efficient and boasts high atom economy. tandfonline.com

Furthermore, reusable nanocatalysts have been employed for the synthesis of fused pyrimidines. For the synthesis of chromeno[2,3-d]pyrimidine derivatives, a pseudo-four-component reaction is catalyzed by nano ZnAl2O4 under solvent-free grinding conditions at room temperature. This protocol is extremely rapid, often concluding within minutes, and the catalyst can be recycled multiple times without a significant loss of activity. rsc.org

The following table details a solvent-free synthesis of pyrano[2,3-d]pyrimidines.

ReactantsCatalystConditionsProduct
Aryl aldehyde, Malononitrile, Barbituric acidper-6-amino-β-cyclodextrin (15 mol%)Solvent-free, Ambient Temp.Pyrano[2,3-d]pyrimidine
A green, multi-component reaction strategy for pyrano[2,3-d]pyrimidine synthesis. tandfonline.com

Comprehensive Structural Elucidation and Solid State Characterization

Advanced Spectroscopic Techniques for Molecular Structure Determination

The definitive identification and structural confirmation of a novel or uncharacterized chemical entity like 2,4-Diamino-6-methylpyrimidin-5-ol would necessitate a suite of advanced spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined application allows for an unambiguous assignment of the molecule's constitution and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is a cornerstone of chemical structure elucidation. For 2,4-Diamino-6-methylpyrimidin-5-ol, ¹H NMR would be expected to reveal the chemical environment of all protons within the molecule, including those of the methyl group, the amino groups, and the hydroxyl group. The chemical shifts, integration values, and coupling patterns would provide critical information about the connectivity of the atoms.

Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the pyrimidine (B1678525) ring and the methyl substituent. The chemical shifts of these signals would be indicative of their hybridization and local electronic environment.

To further resolve complex structural questions and definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These techniques map the correlations between different nuclei, providing a detailed and unambiguous picture of the molecular framework.

Despite the importance of this technique, no specific ¹H or ¹³C NMR data for 2,4-Diamino-6-methylpyrimidin-5-ol could be located in the public domain.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2,4-Diamino-6-methylpyrimidin-5-ol, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amino groups, C-H stretches of the methyl group, and various vibrations associated with the pyrimidine ring (C=N and C=C stretching). The precise positions of these bands would offer insights into hydrogen bonding interactions within the solid-state structure.

Specific FTIR absorption data for 2,4-Diamino-6-methylpyrimidin-5-ol is not available in published literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring system in 2,4-Diamino-6-methylpyrimidin-5-ol is a chromophore that would be expected to absorb UV light, leading to characteristic absorption maxima (λmax). The position and intensity of these absorptions are sensitive to the substitution pattern on the ring and the solvent environment, offering clues about the electronic structure of the molecule.

No experimental UV-Vis spectroscopic data for 2,4-Diamino-6-methylpyrimidin-5-ol has been reported.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. In addition to providing the accurate mass of the molecular ion, the fragmentation pattern observed in the mass spectrum can offer valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

A search for high-resolution mass spectrometry data for 2,4-Diamino-6-methylpyrimidin-5-ol did not yield any specific results.

X-ray Crystallography and Supramolecular Architecture Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography.

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

A successful single crystal X-ray diffraction experiment would provide precise atomic coordinates for every atom in the molecule (excluding hydrogens in some cases), as well as bond lengths, bond angles, and torsion angles. This data would offer an unparalleled and exact depiction of the molecular geometry of 2,4-Diamino-6-methylpyrimidin-5-ol.

Furthermore, the crystallographic data would reveal the packing of the molecules in the crystal lattice, elucidating the supramolecular architecture. This includes the identification of intermolecular interactions such as hydrogen bonds, which are expected to be significant given the presence of amino and hydroxyl groups, and any π-π stacking interactions between the pyrimidine rings.

There are no published single crystal X-ray diffraction studies for 2,4-Diamino-6-methylpyrimidin-5-ol.

Elucidation of Intermolecular Interactions

A critical aspect of structural analysis is the identification and characterization of intermolecular interactions. For a molecule like 2,4-Diamino-6-methylpyrimidin-5-ol, which possesses multiple hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen atoms of the pyrimidine ring and the hydroxyl oxygen), a complex network of hydrogen bonds would be anticipated. The specific geometry of these bonds, including distances and angles, would be crucial for understanding the stability and properties of the crystal lattice.

Studies on Polymorphism and Crystal Packing Modulations

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical and materials science. Different polymorphs can exhibit distinct physical properties. An investigation into the polymorphism of 2,4-Diamino-6-methylpyrimidin-5-ol would involve attempts to crystallize the compound under various conditions to identify and characterize any different crystal packings.

Unfortunately, without a primary crystal structure determination reported in the scientific literature, a detailed discussion and the generation of data tables for any of these structural aspects of 2,4-Diamino-6-methylpyrimidin-5-ol is not possible. The scientific community awaits a foundational study to unlock a deeper understanding of this particular pyrimidine derivative.

Theoretical and Computational Investigations of 2,4 Diamino 6 Methylpyrimidin 5 Ol and Its Analogs

Molecular Dynamics and Simulation Studies

Simulation of Non-covalent Interactions in Condensed Phases

Non-covalent interactions (NCI) are fundamental in determining the crystal packing, self-assembly, and biomolecular interactions of pyrimidine (B1678525) derivatives. unam.mx In the condensed phase, interactions such as hydrogen bonds, π-π stacking, and van der Waals forces dictate the supramolecular architecture. The 2,4-diaminopyrimidine (B92962) scaffold, present in the target molecule and its analogs, offers distinct donor-acceptor sites for hydrogen bonding. nih.gov

Computational studies on related 2,4-diaminopyrimidine systems, like pyrimethamine (B1678524) and trimethoprim (B1683648), reveal that the C2–NH₂/N3/C4–NH₂ site is a primary motif for forming hydrogen bonds with coformers. nih.govacs.org These interactions are critical in the formation of cocrystals, where they can be used to modify the physicochemical properties of active pharmaceutical ingredients. acs.orgresearchgate.net

Molecular dynamics (MD) simulations and quantum chemical calculations are employed to model the behavior of these molecules in the crystalline state and in solution. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in crystal structures. For instance, in cocrystals of diaminopyrimidine derivatives, this analysis helps to delineate the intricate network of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. researchgate.net The study of these interactions is vital for understanding polymorphism and for the rational design of crystalline materials with desired properties. acs.orgresearchgate.net

Computational Prediction of Spectroscopic Properties

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting the spectroscopic properties of molecules, offering a powerful complement to experimental measurements.

Simulated IR and UV-Vis Absorption Spectra

Theoretical vibrational and electronic spectra provide valuable information for the structural characterization of 2,4-diamino-6-methylpyrimidin-5-ol and its analogs.

Infrared (IR) Spectroscopy: Quantum chemical calculations can predict the infrared spectra of pyrimidine derivatives with a high degree of accuracy. nih.gov For the closely related analog, 2,4-diamino-6-hydroxypyrimidine (B22253) (2,4DA6HP), DFT calculations at the B3LYP/6-311G(d,p) level of theory have been shown to reproduce experimental FT-IR and FT-Raman wavenumbers with minimal deviation after scaling. nih.gov A detailed interpretation of the vibrational modes can be achieved, and theoretical spectrograms can be constructed to aid in the assignment of experimental bands. nih.gov

Table 1: Selected Calculated Vibrational Frequencies for 2,4-diamino-6-hydroxypyrimidine (a close analog of 2,4-Diamino-6-methylpyrimidin-5-ol)

Vibrational Mode Calculated Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
N-H Asymmetric Stretch 3400 (scaled) 3400
N-H Symmetric Stretch 3300 (scaled) 3300
C-H Stretch 3020 (scaled) 3020
Ring Stretching 1620 (scaled) 1620
Ring Stretching 1534 (scaled) 1534
Ring Stretching 1480 (scaled) 1480
C-NH₂ Stretch 1400 (scaled) 1400

Data is illustrative and based on findings for analogous compounds. ripublication.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a robust method for calculating the electronic absorption spectra of organic molecules in both the gas phase and in solution. nih.govnih.gov These calculations can predict the maximum absorption wavelengths (λmax) and help assign the electronic transitions, such as π→π* and n→π*, which are characteristic of pyrimidine systems. nih.gov For diaminopyrimidine derivatives, the calculated HOMO and LUMO energies are indicative of charge transfer within the molecule, which is crucial for understanding their photophysical properties. nih.gov The study of how functionalization of the pyrimidine ring affects the electronic and structural dynamics provides insights for developing fluorescent biomarkers and photosensitizers. chemrxiv.org

Theoretical NMR Chemical Shift Calculations

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation. researchgate.net For pyrimidine derivatives, quantum chemistry-based approaches, such as the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, can provide precise predictions of ¹H and ¹³C NMR chemical shifts. nih.gov

The accuracy of these predictions is influenced by the level of theory, the basis set used, and the incorporation of solvent effects, either implicitly or explicitly. nih.gov For instance, in the study of chloropyrimidines, the MPW1PW91 functional showed better results than the more common B3LYP functional for predicting chemical shifts. nih.gov Computational predictions become particularly valuable when experimental spectra are complex or when trying to distinguish between regioisomers. nih.gov The chemical shifts are sensitive to the electronic environment of the nuclei, which is influenced by factors such as the presence of electron-withdrawing or electron-donating groups and intramolecular interactions. youtube.comyoutube.com

Exploration of Nonlinear Optical (NLO) Properties through Quantum Chemical Methods

The inherent π-deficient and electron-withdrawing nature of the pyrimidine ring, combined with its aromaticity and coplanarity, makes pyrimidine derivatives excellent candidates for nonlinear optical (NLO) materials. researchgate.net These materials are of great interest for applications in optoelectronics, optical data processing, and photonics.

Calculation of Hyperpolarizabilities and Non-linear Optical Response

Quantum chemical methods are extensively used to calculate the NLO properties of molecules, such as polarizability and first and second hyperpolarizabilities (β and γ). These calculations provide a molecular-level understanding of the NLO response and can guide the synthesis of new materials with enhanced properties.

For pyrimidine-based molecules, DFT calculations are commonly employed to determine these NLO parameters. researchgate.net The NLO response is highly dependent on the molecular structure, particularly the presence of donor-acceptor groups that facilitate intramolecular charge transfer. By substituting the pyrimidine ring with various functional groups, the hyperpolarizabilities can be tuned.

For example, a study on two synthesized 2,6-diaminopyrimidine sulfonate derivatives demonstrated that these molecules exhibit substantial NLO responses. researchgate.net The calculated second hyperpolarizability (γ) values were found to be significant, indicating their potential for use in advanced NLO applications. researchgate.net Natural Bond Orbital (NBO) analysis is often used in conjunction with these calculations to understand the charge delocalization and hyperconjugative interactions that contribute to the NLO properties. nih.gov

Table 2: Illustrative Calculated NLO Properties for Diaminopyrimidine Derivatives

Compound Method First Hyperpolarizability (β) (esu) Second Hyperpolarizability (γ) (au)
Derivative A B3LYP/6-311G(d,p) - 3.7 x 10⁴
Derivative B B3LYP/6-311G(d,p) - 2.7 x 10⁴

Data from a study on 2,6-diaminopyrimidin-4-yl sulfonate derivatives, analogous systems to the subject compound. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving the 2,4 Diaminopyrimidine Scaffold

Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms provides profound insights into the stepwise processes of bond formation and cleavage. For pyrimidine (B1678525) derivatives, including 2,4-Diamino-6-methylpyrimidin-5-ol, the elucidation of these pathways often involves identifying key intermediates and transition states. A transition state is a high-energy, transient configuration of atoms that must be surpassed for a reaction to occur. solubilityofthings.comwikipedia.org

Theoretical and experimental studies on related 2,4-diaminopyrimidine (B92962) systems have shed light on their excited-state dynamics. For instance, investigations into 2,4-diaminopyrimidine itself have utilized multi-reference ab initio methods to map out potential energy surfaces. rsc.orgresearchgate.net These studies reveal the existence of multiple reaction paths with minimal energy barriers, facilitating rapid, radiationless deactivation from the excited state. rsc.orgresearchgate.net While specific studies on the excited states of 2,4-Diamino-6-methylpyrimidin-5-ol are not extensively documented, the foundational principles from related molecules suggest that the substituents at the 5 and 6 positions would significantly influence the electronic distribution and, consequently, the transition state geometries and energies.

In the context of nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines, computational analyses have been employed to understand regioselectivity. The relative energies of the transition states for substitution at different positions on the pyrimidine ring dictate the final product distribution. wuxiapptec.com For example, calculations on 2,4-dichloro-6-methoxypyrimidine (B105707) showed that the transition state for substitution at the C-2 position is lower in energy than at the C-4 position, explaining the observed C-2 selectivity. wuxiapptec.com These computational approaches are invaluable for predicting the reactivity of substituted pyrimidines like 2,4-Diamino-6-methylpyrimidin-5-ol in similar transformations.

The molecular conformation of related 2,4-diaminopyrimidine derivatives has been elucidated through X-ray crystallography. For instance, the structure of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine revealed significant distortion from planarity due to steric interactions, which in turn affects its binding to biological targets. nih.gov Such conformational aspects are critical in understanding the transition states of reactions involving bulky substituents.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

The derivatization of the 2,4-diaminopyrimidine scaffold is a common strategy to modulate its physicochemical and biological properties. nih.gov Kinetic and thermodynamic studies of these reactions provide quantitative data on reaction rates and equilibrium positions, respectively.

Thermodynamic control, on the other hand, is determined by the relative stability of the products. In many synthetic procedures involving pyrimidines, the final product is the most thermodynamically stable isomer. Computational methods, such as Density Functional Theory (DFT), are often used to calculate the relative energies of reactants, products, and intermediates to predict the thermodynamic favorability of a reaction. acs.org

A study on the synthesis of 2,4-diamino-6-methylpyrimidines for the treatment of Chagas' disease involved the optimization of selectivity and metabolic stability. nih.gov This process implicitly considers the kinetic and thermodynamic aspects of the derivatization reactions to achieve the desired product profile. For example, the reaction of 2,4-dichloro-6-methylpyrimidine (B20014) with various amines is controlled by both the nucleophilicity of the amine (a kinetic factor) and the stability of the resulting aminopyrimidine (a thermodynamic factor). nih.gov

The following table summarizes key parameters often investigated in kinetic and thermodynamic studies of chemical reactions.

ParameterSymbolDescriptionRelevance to Derivatization
Rate Constant kA proportionality constant that relates the rate of a reaction to the concentration of reactants.Determines the speed of the derivatization reaction.
Activation Energy EaThe minimum energy required for a reaction to occur.A lower activation energy leads to a faster reaction.
Enthalpy of Reaction ΔHThe heat absorbed or released during a reaction at constant pressure.Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).
Entropy of Reaction ΔSThe change in the degree of disorder or randomness of a system.A positive change in entropy favors the reaction.
Gibbs Free Energy of Reaction ΔGThe maximum amount of non-expansion work that can be extracted from a closed system.A negative value indicates a spontaneous reaction.

Catalytic Effects and Reaction Pathways in Pyrimidine Synthesis

The synthesis of the pyrimidine ring itself, as well as its subsequent modification, often employs catalysts to enhance reaction rates and control selectivity. mdpi.com Various catalytic systems, including metal-based and organocatalysts, have been developed for the synthesis of pyrimidine derivatives. mdpi.com

The construction of the pyrimidine ring typically involves the condensation of a three-carbon component with an N-C-N fragment, such as guanidine (B92328) or urea (B33335). bu.edu.eg For instance, the reaction of ethyl cyanoacetate (B8463686) with guanidine is a common method for synthesizing 2-aminopyrimidine (B69317) derivatives. bu.edu.eg The choice of catalyst and reaction conditions can significantly influence the reaction pathway and the final product.

Metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for introducing substituents onto the pyrimidine ring. mdpi.com These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The nature of the catalyst, ligands, and substrates all play a crucial role in the efficiency and selectivity of these transformations.

In some cases, the synthesis of substituted pyrimidines can be achieved through multi-component reactions, where several starting materials are combined in a single step to form a complex product. growingscience.com These reactions are often highly efficient and can be catalyzed by various agents, including metal salts and acids. growingscience.comnih.gov

The synthesis of 2,4-diamino-6-methylpyrimidines has been reported through various routes, often starting from commercially available pyrimidine precursors. nih.gov For example, 2,4-dichloro-6-methylpyrimidine can be sequentially reacted with different amines to introduce the desired substituents at the C2 and C4 positions. nih.gov The reaction pathway is dictated by the relative reactivity of the two chlorine atoms, which can be influenced by the reaction conditions and the nature of the incoming nucleophile.

The table below provides examples of catalytic systems used in the synthesis of pyrimidine derivatives.

Catalyst TypeExample CatalystApplication in Pyrimidine SynthesisReference
Metal Catalyst Palladium(0) complexesSuzuki, Heck, and other cross-coupling reactions to functionalize the pyrimidine ring. mdpi.comgrowingscience.com
Metal Catalyst Copper saltsCycloaddition reactions and amination reactions. mdpi.com
Acid Catalyst p-Toluenesulfonic acidCondensation reactions for the formation of the pyrimidine ring.N/A
Base Catalyst Sodium ethoxideClaisen condensation and related reactions to form pyrimidine precursors. researchgate.net
Organocatalyst PiperidineKnoevenagel condensation and Michael addition reactions. nih.gov

Molecular Interactions and Biological Target Engagement Mechanisms Non Clinical

Enzyme Inhibition Mechanisms at the Atomic and Molecular Level

The 2,4-diaminopyrimidine (B92962) scaffold is a well-established pharmacophore known for its ability to mimic the binding of endogenous ligands to the active sites of various enzymes, leading to their inhibition.

Dihydrofolate Reductase (DHFR) Inhibition Studies

While direct inhibitory studies on 2,4-Diamino-6-methylpyrimidin-5-ol against dihydrofolate reductase (DHFR) are not extensively reported, its critical role as a precursor in the synthesis of potent DHFR inhibitors has been documented. Specifically, it is a key intermediate in the synthesis of P65 and P218, inhibitors of malarial DHFR. The synthesis involves the O-alkylation of 2,4-diamino-6-methylpyrimidin-5-ol with appropriate alkyl bromides.

The resulting derivatives, such as P65, have demonstrated significant inhibitory activity against DHFR from Plasmodium falciparum, the parasite responsible for malaria. The 2,4-diaminopyrimidine portion of these molecules is crucial for binding to the active site of DHFR, where it mimics the binding of the natural substrate, dihydrofolate. This interaction prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides and certain amino acids, thereby halting parasite replication. The general applicability of this synthetic route has been noted for preparing a variety of 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines, which are potent, lipid-soluble inhibitors of mammalian DHFR. nih.gov

Quantitative structure-activity relationship (QSAR) studies on 2,4-diamino-5-(substituted-benzyl)pyrimidines have further elucidated the structural requirements for potent DHFR inhibition. nih.gov These studies, often employing computational methods like neural networks, highlight the importance of the substitution pattern on the benzyl (B1604629) ring for optimal interaction with the enzyme's active site. nih.gov

Thymidylate Synthase (TS) Inhibition Studies

Direct inhibitory activity of 2,4-Diamino-6-methylpyrimidin-5-ol against thymidylate synthase (TS) has not been specifically detailed in the available literature. However, related 2,4-diaminopyrimidine derivatives have been investigated as dual inhibitors of both DHFR and TS. This dual-targeting approach is a promising strategy in cancer chemotherapy.

Mechanistic Insights into Inhibition of Other Enzymes (e.g., FAK Kinase, TcCYP51)

The versatility of the 2,4-diaminopyrimidine scaffold extends to the inhibition of other key enzymes implicated in various diseases.

Focal Adhesion Kinase (FAK) Inhibition: While there is no direct evidence of 2,4-Diamino-6-methylpyrimidin-5-ol inhibiting FAK, structurally related 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase. nih.govnih.govtandfonline.com These studies provide insights into how modifications of the pyrimidinol core can lead to potent and selective kinase inhibition. The substitution of methyl groups on the pyrimidine (B1678525) ring was found to be generally detrimental to FGFR4 inhibitory activity. nih.gov

Trypanosoma cruzi CYP51 (TcCYP51) Inhibition: A series of 2,4-diamino-6-methylpyrimidines were identified in a high-throughput screening campaign for potential treatments for Chagas' disease, caused by the parasite Trypanosoma cruzi. nih.govdundee.ac.uk Importantly, these studies confirmed that the antiparasitic activity of this series was not mediated through the inhibition of the common antifungal target, sterol 14α-demethylase (CYP51), also known as TcCYP51. nih.govdundee.ac.uk This indicates that the 2,4-diamino-6-methylpyrimidine scaffold can act on other essential pathways within the parasite.

Structure-Activity Relationship (SAR) Investigations for Molecular Recognition

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a core scaffold influence biological activity. For 2,4-diaminopyrimidine derivatives, extensive SAR studies have been conducted to optimize their inhibitory potency and selectivity against various targets.

For DHFR inhibitors, SAR studies have shown that the nature of the substituent at the 5-position of the pyrimidine ring and the linker to an aromatic group significantly impacts activity. nih.gov In the case of the 2,4-diamino-6-methylpyrimidines investigated for Chagas' disease, modifications to the scaffold were explored to improve metabolic stability and selectivity. nih.govdundee.ac.uk

In the context of FGFR4 inhibitors based on a related 2-amino-4,6-dimethylpyrimidin-5-ol core, the addition of methyl groups to the pyrimidine ring was found to decrease inhibitory activity. nih.gov This highlights the sensitivity of the enzyme's active site to steric bulk around the pyrimidine scaffold.

Computational Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the interactions between a ligand and its biological target at the atomic level.

For various 2,4-diaminopyrimidine-based inhibitors, these computational studies have been instrumental. Molecular docking studies on 2-amino-4,6-dimethylpyrimidin-5-ol derivatives targeting FGFR4 helped to elucidate the binding modes and rationalize the observed SAR. nih.govnih.govtandfonline.com These simulations can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of the inhibitors.

More broadly, computational modeling of diaminopyrimidine-based inhibitors has been used to investigate their binding modes at the substrate binding sites of enzymes like MTHFD1 and MTHFD2, providing insights for the rational design of new and selective inhibitors. nih.gov Similar in silico approaches have been used to identify potential 2,4-diaminopyrimidine-based inhibitors for other kinases, such as CK1ε. mdpi.com

Interactions with Other Biological Macromolecules (e.g., Nucleic Acids) as Chemical Probes

The 2,4-diaminopyrimidine moiety can, in principle, interact with nucleic acids through hydrogen bonding, similar to the canonical base pairing in DNA and RNA. The amino groups can act as hydrogen bond donors, while the ring nitrogens can act as acceptors. However, specific studies detailing the use of 2,4-Diamino-6-methylpyrimidin-5-ol as a chemical probe for nucleic acid interactions are not prominent in the literature. Theoretical and experimental studies have been conducted on the excited-state dynamics of 2,4-diaminopyrimidine itself, which is relevant for understanding its photophysical properties when incorporated into or interacting with nucleic acids. rsc.org

Applications As Versatile Synthetic Intermediates and Academic Probes

Role in the Chemical Synthesis of Complex Heterocyclic Compounds

The 2,4-diaminopyrimidine (B92962) framework is a cornerstone in the synthesis of more complex, often biologically active, heterocyclic compounds. wikipedia.orgijpsjournal.com The functional groups on the ring can be selectively modified to build fused ring systems or to introduce diverse substituents. For instance, starting from 2,4-diamino-6-hydroxypyrimidine (B22253), a closely related structure, chemists can perform a series of reactions including chlorination, nucleophilic substitution, and cross-coupling reactions to generate a library of new molecules. mdpi.com This versatility allows for the construction of compounds like pyrido[2,3-d]pyrimidines and other fused systems. nih.govnih.gov

One documented synthetic pathway starts with 2,4-diamino-6-hydroxypyrimidine, which is first chlorinated using phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine. mdpi.com This chlorinated intermediate is then highly reactive toward nucleophilic substitution, allowing for the introduction of various side chains. mdpi.com Subsequent reactions, such as iodination at the 5-position followed by Suzuki coupling, enable the attachment of aryl groups, demonstrating the scaffold's utility in building complex molecular diversity. mdpi.com

Table 1: Synthetic Utility of Diaminopyrimidine Precursors

Precursor Compound Reaction Type Resulting Structure/Compound Class Reference
2,4-Diamino-6-hydroxypyrimidine Chlorination, Nucleophilic Substitution, Suzuki Coupling 2,4-Diamino-5-aryl-6-substituted pyrimidines mdpi.com
2,4-Diamino-6-hydroxy-5-formamidopyrimidine Cyclization in Formic Acid Guanine google.com
2,4-Dichloro-6-methylpyrimidine (B20014) Nucleophilic Substitution with Amines Substituted 2,4-Diamino-6-methylpyrimidines nih.gov

Precursor in Dyes and Pigments Research

The structural features of 2,4-Diamino-6-methylpyrimidin-5-ol suggest its potential as a precursor in the development of dyes and pigments. The color of an organic molecule is determined by its ability to absorb light in the visible spectrum, a property often conferred by a system of conjugated double bonds known as a chromophore. researchgate.net The color can be intensified or modified by the presence of electron-donating or electron-withdrawing groups called auxochromes. researchgate.net

The amino (-NH2) and hydroxyl (-OH) groups present in 2,4-Diamino-6-methylpyrimidin-5-ol are potent auxochromes. researchgate.net When attached to a conjugated system, these groups can enhance its color properties. The pyrimidine (B1678525) ring itself can be part of a larger conjugated system. Historical chemical literature notes that 2,4-diaminopyrimidines are useful as intermediates in the preparation of azo dyestuffs, a major class of colored compounds. google.com The synthesis involves coupling the pyrimidine intermediate with a diazonium salt to create an extended, highly conjugated azo-linked system responsible for vibrant color.

Building Block for Agrochemicals Development

The pyrimidine scaffold is a well-established core structure in modern agrochemicals. Several commercial herbicides and pesticides are built upon this heterocyclic ring. ijpsjournal.comchemimpex.com The versatility of the 2,4-diaminopyrimidine structure, in particular, makes it a valuable starting material for creating new plant protection agents. chemimpex.com By modifying the substituents on the pyrimidine ring, chemists can fine-tune the biological activity and selectivity of the resulting compounds, leading to the development of effective herbicides and pesticides that protect crops and enhance yield. chemimpex.com The exploration of 2-aminopyrimidine (B69317) derivatives continues to be a significant area of research in the agrochemical industry. ijpsjournal.com

Utility in Coordination Chemistry and Material Science Research

Coordination compounds consist of a central metal ion bonded to one or more molecules or ions known as ligands. youtube.com Molecules that can donate lone pairs of electrons to a metal ion can function as ligands. 2,4-Diamino-6-methylpyrimidin-5-ol, with its multiple nitrogen atoms (in the ring and in the amino groups) and an oxygen atom (in the hydroxyl group), is an excellent candidate for a multidentate ligand. These donor atoms can bind to a metal ion, forming stable chelate rings.

The coordination chemistry of nucleotide analogues, which often feature a pyrimidine or purine (B94841) core, is well-studied. nih.gov For example, acyclic nucleoside phosphonates coordinate with metal ions through their phosphonate (B1237965) groups, ring nitrogens, and other substituents, and these interactions are crucial for their biological activity. nih.gov The ability of the amino and hydroxyl groups on the pyrimidine ring to participate in metal binding makes compounds like 2,4-Diamino-6-methylpyrimidin-5-ol attractive for the design of new metal-organic materials with potentially interesting magnetic, luminescent, or catalytic properties.

Development of Specialized Chemical Probes for Biological System Investigations

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, thereby allowing researchers to study their function in biological systems. mdpi.commdpi.com The 2,4-diaminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds and serves as a robust starting point for drug discovery and the development of chemical probes. ontosight.aiwikipedia.org

Derivatives of 2,4-diaminopyrimidine have been synthesized and evaluated as potent and selective inhibitors for a wide array of enzymes, particularly kinases, which are crucial regulators of cell signaling. acs.orgnih.govnih.gov For example, various substituted aminopyrimidines have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and FMS-like tyrosine kinase 3 (FLT3), both of which are important targets in cancer therapy. nih.govnih.gov Other derivatives have been developed as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, leading to compounds with anti-tubercular or anti-protozoal activity. mdpi.comnih.gov

The process of discovering these inhibitors involves using the compounds as probes to understand the structure and function of the target enzyme. By systematically modifying the structure of the pyrimidine derivative and observing the effects on its inhibitory activity, researchers can map the binding site of the enzyme and develop more potent and selective molecules. This makes the general class of diaminopyrimidines, including 2,4-Diamino-6-methylpyrimidin-5-ol, a valuable platform for creating specialized chemical probes for biological investigations. researchgate.net

Table 2: Examples of Diaminopyrimidine Derivatives as Biological Probes/Inhibitors

Derivative Class Biological Target Therapeutic Area/Application Reference
2,4-Diaminopyrimidine Derivatives Cyclin-dependent kinase 7 (CDK7) Cancer acs.org
Aminopyrimidine Derivatives Epidermal Growth Factor Receptor (EGFR) Non-small cell lung cancer nih.gov
2-Aminopyrimidine Derivatives FMS-like tyrosine kinase 3 (FLT3) Acute Myeloid Leukemia nih.gov
2,4-Diaminopyrimidine Core-Based Derivatives Dihydrofolate reductase (DHFR) in M. tuberculosis Tuberculosis mdpi.comnih.gov
2,4-Diamino-6-methylpyrimidines Trypanosoma cruzi Chagas' disease nih.gov

Future Research Directions and Uncharted Academic Avenues

Development of Asymmetric Synthesis and Chiral Analogues

The introduction of chirality is a cornerstone of modern drug design, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. While the parent compound, 2,4-diamino-6-methylpyrimidin-5-ol, is achiral, the development of asymmetric synthetic routes to introduce chiral centers at various positions is a promising and largely unexplored avenue.

Future research should focus on the stereoselective synthesis of analogues. Methodologies such as organocatalyzed reactions could be employed to generate chiral derivatives with high enantiomeric excess. researchgate.net For instance, asymmetric Michael additions or alkylations on a precursor to the pyrimidine (B1678525) ring could establish key stereocenters. researchgate.net The synthesis of chiral pyrimidine-substituted cyclopropanes has been achieved with high enantioselectivity, offering a potential strategy for creating rigid, conformationally constrained analogues. rsc.org Furthermore, employing chiral amino acids or their derivatives as starting materials or catalysts in the synthesis of pyrimidine derivatives can yield chiral products. mdpi.com

The synthesis of novel C2-symmetric squaramide-based primary diamines has been shown to be effective organocatalysts in the asymmetric synthesis of warfarin (B611796) and its analogues, a strategy that could be adapted for pyrimidine derivatives. rsc.org Research into zirconium-catalyzed and -promoted reductive cyclization reactions has also demonstrated a viable path for the asymmetric synthesis of diamino-cyclohexane derivatives, which could inspire methods for creating chiral pyrimidine analogues. nih.gov

These chiral analogues would then require thorough characterization to determine their absolute stereochemistry and to evaluate their biological activity. This line of inquiry could lead to the discovery of enantiomers with significantly different or improved pharmacological properties, a common phenomenon in drug action.

Integration of Artificial Intelligence and Machine Learning for Predictive Design

Future research should involve the development of robust quantitative structure-activity relationship (QSAR) models. These models, built on datasets of synthesized analogues and their measured biological activities, can predict the potency of novel, unsynthesized compounds. mdpi.com Machine learning algorithms, such as random forests and support vector machines, can be trained to recognize the molecular features that are crucial for a desired biological effect. researchgate.net For example, a data-driven ML QSAR model was successfully used to predict the antiproliferative activity of new pyrimidine derivatives, demonstrating the potential of this approach. mdpi.com

Table 1: Hypothetical AI/ML-Driven Prioritization of 2,4-Diamino-6-methylpyrimidin-5-ol Analogues

Analogue IDProposed ModificationPredicted Target Affinity (pIC50)Predicted Solubility (mg/mL)Synthetic Feasibility ScorePriority Level
DAM-0016-CH2-phenyl7.80.5High1
DAM-0025-O-CH2-morpholine7.51.2Medium2
DAM-003N4-cyclopropyl7.20.8High3
DAM-0046-CH2-indole8.10.2Low4

This table is illustrative and represents the type of data that would be generated through AI/ML predictive modeling to guide synthetic efforts.

Exploration of Novel Intermolecular Interaction Modalities

A deeper understanding of how 2,4-diamino-6-methylpyrimidin-5-ol and its derivatives interact with biological targets at a molecular level is crucial for rational drug design. The compound's structure, featuring hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyrimidine nitrogens and hydroxyl oxygen), allows for a variety of non-covalent interactions. ijpsjournal.com

Future research should systematically explore these interactions. This includes investigating the role of hydrogen bonding, electrostatic interactions, and hydrophobic interactions in target binding. researchgate.net The potential for less common interactions, such as anion-π interactions, where the electron-deficient pyrimidine ring interacts favorably with an anionic group on a target protein, should also be examined. acs.orgnih.gov Studies on related aminopyrimidine systems have demonstrated the importance of such interactions in crystal packing and molecular recognition. mdpi.comepa.gov

Computational methods like Density Functional Theory (DFT) and molecular docking can be used to model and quantify these interactions. nih.govnih.gov Synthesizing a series of polyheterocycles embedded with a pyrimidine core can allow for a diverse display of non-covalent interacting elements, which can be used to probe specific interactions with various biopolymers. rsc.orgnih.gov By understanding the key intermolecular forces that govern binding, medicinal chemists can design analogues with enhanced affinity and specificity for their intended targets.

Table 2: Potential Intermolecular Interactions of the 2,4-Diamino-6-methylpyrimidin-5-ol Scaffold

Functional GroupPotential Interaction TypeInteracting Partner on a Biological Target
2-Amino GroupHydrogen Bond DonorCarbonyl oxygen, Carboxylate, Phosphate
4-Amino GroupHydrogen Bond DonorCarbonyl oxygen, Carboxylate, Phosphate
5-Hydroxyl GroupHydrogen Bond Donor/AcceptorAmino acid side chains (e.g., Asp, Glu, Ser)
Pyrimidine Ringπ-π Stacking, Anion-π InteractionAromatic amino acids (e.g., Phe, Tyr, Trp), Anionic residues
6-Methyl GroupHydrophobic InteractionHydrophobic pockets

Advanced In Vitro Mechanistic Studies for Target Validation

While analogues of 2,4-diamino-6-methylpyrimidin-5-ol have shown promise in various biological assays, the precise molecular targets and mechanisms of action often remain to be fully elucidated. nih.govmdpi.com Rigorous target validation is a critical step to ensure that a compound's therapeutic effect is mediated through its intended biological target, which significantly de-risks its progression towards clinical development. sygnaturediscovery.com

Future research must employ a suite of advanced in vitro techniques to identify and validate the biological targets of this compound class. This process begins with identifying a druggable biological target that plays a key role in the pathophysiology of a disease. ucl.ac.uk Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can be used to pull down binding partners from cell lysates. Once putative targets are identified, their direct interaction with the compound needs to be confirmed and characterized using biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Following target identification, a series of validation experiments are necessary. ucl.ac.uk This includes developing robust biochemical and cellular assays to measure the biological activity of the target and to characterize the compound's effect on its function. sygnaturediscovery.com For instance, if a kinase is identified as the target, kinase activity assays would be essential. If the compound is found to inhibit an enzyme, detailed kinetic studies should be performed to determine the mode of inhibition. In a study of 2-aminopyrimidine (B69317) derivatives as β-glucuronidase inhibitors, docking analysis revealed key interactions with active site residues, which was supported by in vitro activity data. nih.gov Similarly, studies on aminopyrimidine derivatives as dual-target inhibitors have used cytotoxicity assays and specific inhibitory activity assays to validate their targets. nih.gov

Ultimately, genetic approaches such as CRISPR-Cas9-mediated gene knockout or siRNA-mediated gene knockdown in relevant cell lines can be used to confirm that the compound's cellular phenotype is dependent on the identified target. This comprehensive approach to target validation will provide a solid foundation for further optimization and development of 2,4-diamino-6-methylpyrimidin-5-ol derivatives as therapeutic agents.

Q & A

Q. Q1. What are the optimal synthetic routes for 2,4-diamino-6-methylpyrimidin-5-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions. For example, 4,6-dimethylpyrimidin-5-ol (structurally analogous) is synthesized via refluxing 3-chloro-2,4-pentadione with formamide in formic acid, followed by neutralization with ammonium hydroxide . Key variables include:

  • Temperature: Higher temperatures (>100°C) accelerate cyclization but may increase side products.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in intermediates.
  • Purification: Silica gel chromatography with ethyl acetate/hexane mixtures improves purity .

Q. Q2. How can researchers characterize the tautomeric equilibrium of 2,4-diamino-6-methylpyrimidin-5-ol in solution?

Methodological Answer: Tautomeric states (e.g., keto-enol or amino-imino forms) can be analyzed via:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR shifts (e.g., downfield peaks for enolic -OH groups).
  • UV-Vis Spectroscopy: pH-dependent absorbance changes indicate protonation/deprotonation equilibria.
  • Computational Chemistry: DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomers and transition states .

Q. Q3. What stability challenges arise during storage of 2,4-diamino-6-methylpyrimidin-5-ol, and how can they be mitigated?

Methodological Answer: Pyrimidine derivatives are prone to hydrolysis and oxidation. Stability protocols include:

  • Storage Conditions: Anhydrous environments (<5% humidity) at -20°C under inert gas (N2_2/Ar).
  • Stabilizers: Additives like BHT (butylated hydroxytoluene) at 0.1% w/w prevent radical degradation.
  • Monitoring: Regular HPLC-UV analysis (C18 column, 254 nm) tracks decomposition products .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data for 2,4-diamino-6-methylpyrimidin-5-ol derivatives?

Methodological Answer: Discrepancies in MIC (Minimum Inhibitory Concentration) values or receptor binding affinities often stem from:

  • Assay Variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Structural Confounders: Impurities >5% (e.g., unreacted intermediates) skew results; use LC-MS for batch validation.
  • Empirical Falsification: Apply intelligent data analysis (IDA) to identify outliers and validate hypotheses against orthogonal datasets (e.g., crystallography vs. docking studies) .

Q. Q5. What strategies are effective for designing 2,4-diamino-6-methylpyrimidin-5-ol derivatives with enhanced selectivity for kinase inhibition?

Methodological Answer: Rational design involves:

  • Scaffold Modification: Introduce electron-withdrawing groups (e.g., -CF3_3) at the 6-methyl position to modulate H-bonding with ATP-binding pockets.
  • SAR Studies: Compare IC50_{50} values of analogs (e.g., 2-amino-4,6-dimethylpyrimidin-5-ol derivatives) against kinase panels (e.g., EGFR, VEGFR).
  • Co-crystallization: Resolve X-ray structures of lead compounds bound to target kinases to guide steric optimization .

Q. Q6. How can mechanistic studies elucidate the role of 2,4-diamino-6-methylpyrimidin-5-ol in modulating oxidative stress pathways?

Methodological Answer:

  • ROS Detection: Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify reactive oxygen species (ROS) suppression.
  • Gene Knockdown: siRNA silencing of Nrf2 or Keap1 in HEK293 cells identifies pathway dependencies.
  • Metabolomics: LC-MS/MS profiling of glutathione (GSH/GSSG) ratios validates redox modulation .

Data Analysis & Interpretation

Q. Q7. How should researchers address spectral data discrepancies (e.g., NMR, IR) when characterizing novel 2,4-diamino-6-methylpyrimidin-5-ol analogs?

Methodological Answer:

  • Artifact Identification: Compare experimental IR spectra with computational predictions (e.g., Gaussian) to detect solvent peaks or moisture artifacts.
  • 2D NMR Validation: Use HSQC and HMBC to resolve overlapping 1^1H signals in crowded aromatic regions.
  • Crowdsourced Validation: Submit data to platforms like PubChem or ChemSpider for cross-lab verification .

Q. Q8. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap Analysis: Resample datasets (n≥3) to estimate 95% confidence intervals for LD50_{50} values.
  • ANOVA with Tukey’s Test: Compare treatment groups while controlling for Type I errors .

Future Directions

Q. Q9. What gaps exist in understanding the photophysical properties of 2,4-diamino-6-methylpyrimidin-5-ol, and how can they be addressed?

Methodological Answer:

  • Time-Resolved Spectroscopy: Use femtosecond transient absorption to study excited-state dynamics.
  • Solvatochromism Studies: Correlate emission spectra with solvent polarity (e.g., ET30_{30} scale) to assess charge-transfer character.
  • Theoretical Modeling: CASSCF calculations predict intersystem crossing rates for potential OLED applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.